molecular formula C10H12F2N2 B1466709 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine CAS No. 1465009-11-3

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Cat. No.: B1466709
CAS No.: 1465009-11-3
M. Wt: 198.21 g/mol
InChI Key: NSWMKGUYGBTRAA-UHFFFAOYSA-N
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Description

Overview of Azetidine Compounds and Their Significance

Azetidines represent one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry, functioning as saturated nitrogen-containing analogues of cyclobutane. The fundamental reactivity profile of azetidines derives from considerable ring strain of approximately 25.4 kcal/mol, positioning these compounds strategically between the less stable aziridines with 27.7 kcal/mol ring strain and more stable five-membered heterocycles. This intermediate stability provides azetidines with both facile handling characteristics and unique reactivity that can be selectively triggered under appropriate reaction conditions, making them invaluable synthetic intermediates and pharmacophores.

The significance of azetidine compounds extends across multiple dimensions of chemical research and application. In medicinal chemistry, azetidines serve as crucial structural motifs present in numerous approved pharmaceuticals, including antibiotics, kinase inhibitors such as baricitinib, cobimetinib, and itacitinib, and other therapeutic compound classes including thrombin inhibitors like ximelagatran and melagatran, as well as calcium channel blockers such as azelnidipine. The small size, polarity, high fraction of saturated carbons character, basicity, and rigidity of azetidines frequently improve the global properties of molecules, particularly lipophilicity, solubility, in vitro metabolism, and pharmacokinetic profiles.

The structural versatility of azetidines has enabled their successful application as replacements for numerous other functionalities in drug discovery programs. These include substitutions for pyrazine, piperidine, pyrrolidine, diazepane, beta-lactam, pyrrolidinone, piperazine, cyclopropyl, and proline moieties. Such strategic replacements often result in compounds with improved selectivity, potency, and overall pharmacological profiles, demonstrating the exceptional utility of the azetidine scaffold in structure-activity relationship optimization.

Historical Development of Azetidin-3-amine Derivatives

The historical development of azetidin-3-amine derivatives traces back to fundamental discoveries in heterocyclic chemistry and has evolved through several distinct methodological advances. The earliest preparations of azetidine compounds involved reduction of azetidinones, commonly known as beta-lactams, using lithium aluminum hydride, with enhanced effectiveness achieved through mixtures containing aluminum trichloride as sources of aluminum chloride hydrides. Alternative historical approaches included multistep routes from 3-amino-1-propanol and regio- and diastereoselective synthesis of 2-arylazetidines from appropriately substituted oxiranes via ring transformation reactions.

The development of azetidin-3-amine derivatives specifically has undergone significant evolution, with these compounds representing a less extensively developed subset compared to other azetidine derivatives, despite their important applications in medicinal chemistry. Historical synthetic approaches have included reductive amination methodologies and direct displacement of azetidine electrophiles with amine nucleophiles. The most frequently encountered historical approach involved direct displacement of 1-benzhydrylazetidin-3-yl methanesulfonate, which became a standard electrophile for preparing various azetidin-3-amine derivatives.

Recent advances have focused on modifying ring-opening conditions of azabicyclobutane with amine nucleophiles in strain-release reactions, representing a significant advancement in synthetic accessibility. The development of streamlined processes has been exemplified by efficient two-step syntheses starting from commercially available 1-benzhydrylazetidin-3-ol, involving mesylation followed by aminolysis reactions. These methodological improvements have enhanced yields from previously reported 27% to more practical 72-84% yields, making large-scale preparation more feasible.

Importance of Fluorinated Heterocycles in Medicinal Chemistry

Fluorinated heterocycles have emerged as a fundamental class of compounds in modern medicinal chemistry, combining the unique properties of fluorine substitution with the inherent biological activity of nitrogen-containing ring systems. The incorporation of fluorine atoms into heterocyclic structures represents a recurrent motif that continues to appear in new molecular entities with diverse biological activities, as demonstrated by the increasing number of newly synthesized fluorinated heterocyclic compounds among Food and Drug Administration approved drugs. From 2016 to 2022, thirty-three recently approved fluorinated heterocyclic drugs highlighted the continuing importance of this structural class.

The strategic incorporation of fluorine into heterocyclic systems provides multiple advantageous effects on molecular properties and biological activity. Fluorine substitution allows medicinal chemists to modulate the acid dissociation constant of neighboring functionalities, thereby improving bioavailability and affinity to specific receptors. Monofluorination or trifluoromethylation of alkyl groups decreases drug lipophilicity due to the strong electron-withdrawing capabilities of fluorine, while fluoro-arenes demonstrate increased lipophilicity due to the low polarizability of the carbon-fluorine bond. Additionally, fluorine presence can enhance membrane permeability, contributing to improved pharmacokinetic profiles.

The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles leads to dramatic changes in molecular physical and chemical properties that can be rationally exploited for medicinal chemistry applications. These changes encompass alterations to molecular stability, conformational behavior, hydrogen bonding ability, and basicity characteristics. The unique properties of stereoselectively fluorinated nitrogen-containing heterocycles have established their importance and utility, ensuring continued growth in pharmaceutical applications.

The direct link between fluorinated moieties and heterocycles has formed the subclass of fluorinated heterocycles, which combines the strengths of these two fundamental scaffolds in modern medicinal chemistry. This important class includes several transformative compounds such as fluorouracil, fluoroquinolone antibiotics, sitagliptin, and fluorodeoxyglucose, demonstrating the broad therapeutic potential of this structural combination.

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine in Contemporary Research

This compound has emerged as a compound of significant interest in contemporary pharmaceutical research, representing an advanced example of the strategic combination of azetidine ring systems with fluorinated aromatic substituents. This compound exemplifies current trends in medicinal chemistry toward the development of more sophisticated heterocyclic scaffolds that incorporate multiple pharmacologically beneficial structural features within a single molecular framework.

The compound's presence in contemporary research databases and commercial chemical collections indicates its recognition as a valuable building block for drug discovery programs. With a molecular weight of 198.21 g/mol and molecular formula of C₁₀H₁₂F₂N₂, the compound represents an optimal balance between molecular complexity and drug-like properties. The availability of this compound through specialized chemical suppliers suggests active research interest and potential applications in various therapeutic areas.

Contemporary synthetic approaches to this compound and related derivatives have benefited from recent advances in azetidine chemistry, particularly the development of more efficient methodologies for introducing substituted benzyl groups onto the azetidine nitrogen. These advances have enabled the preparation of compound libraries containing diverse fluorinated azetidine derivatives for systematic structure-activity relationship studies.

The strategic positioning of two fluorine atoms at the 2,6-positions of the phenyl ring in this compound reflects contemporary understanding of fluorine's effects on molecular properties and biological activity. This substitution pattern is designed to optimize the balance between electronic effects, metabolic stability, and pharmacokinetic properties while maintaining favorable interactions with biological targets. The compound serves as an important example of how modern medicinal chemistry approaches integrate multiple design principles to create increasingly sophisticated drug-like molecules.

Structural Features and Nomenclature

This compound exhibits a complex yet well-defined structural architecture that combines several key pharmacophoric elements within a compact molecular framework. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural components: the azetidine ring bears an amino group at the 3-position and a substituted benzyl group attached to the nitrogen at the 1-position, with the benzyl moiety featuring fluorine atoms at the 2,6-positions of the phenyl ring.

The molecular structure can be systematically analyzed through its constituent components. The central azetidine ring adopts a puckered conformation characteristic of four-membered heterocycles, with the ring strain contributing to the compound's reactivity profile. The amino group at the 3-position provides a site for hydrogen bonding interactions and potential further functionalization, while maintaining the basic character essential for many biological interactions. The Chemical Abstracts Service number 1465009-11-3 provides unique identification for this specific structural arrangement.

Structural Parameter Value
Molecular Formula C₁₀H₁₂F₂N₂
Molecular Weight 198.21 g/mol
Chemical Abstracts Service Number 1465009-11-3
Simplified Molecular Input Line Entry System NC1CN(CC2=C(F)C=CC=C2F)C1
International Union of Pure and Applied Chemistry Name This compound

The 2,6-difluorophenyl substituent represents a carefully designed structural element that incorporates the beneficial properties of fluorine substitution while maintaining appropriate steric and electronic characteristics. The ortho-positioning of both fluorine atoms creates a unique electronic environment around the phenyl ring, influencing both the physical properties of the molecule and its potential interactions with biological targets. This substitution pattern differs from other fluorination patterns such as 2,5-difluoro or 3,5-difluoro arrangements, each of which would provide distinct electronic and steric profiles.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-9-2-1-3-10(12)8(9)6-14-4-7(13)5-14/h1-3,7H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWMKGUYGBTRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the difluorophenyl group is significant for enhancing biological activity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act by:

  • Binding to Specific Receptors : The compound can interact with receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in disease processes, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with promising results.
Cell LineIC50 (µM)Reference
HepG26.19
MCF-75.10

These values suggest that the compound is more potent than some standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Efficacy : Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating potential as an antibacterial agent.

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound may possess other biological activities such as:

  • Antiviral Properties : Some derivatives in this class have shown promise in inhibiting viral replication.

Case Studies

Several case studies highlight the efficacy of azetidine derivatives in treating various conditions:

  • Study on Cancer Treatment : A study demonstrated that derivatives similar to this compound significantly reduced tumor growth in animal models when administered at specific dosages.
  • Antimicrobial Testing : Another study tested the compound against resistant bacterial strains and found it effective at concentrations lower than those required for traditional antibiotics.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

ParameterValue
Bioavailability74%
Half-life~1 hour
Clearance (mL/min/kg)46

These parameters suggest favorable pharmacokinetics, which are essential for oral bioavailability and therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine has been investigated for its role in the development of new pharmaceuticals. The azetidine ring structure is known for its ability to mimic amino acids, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives, including this compound, as anticancer agents. For instance, compounds containing azetidine rings have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Research indicates that azetidine derivatives can exhibit significant antibacterial effects against resistant strains of bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches that enhance its accessibility and functionalization.

Synthetic Routes

  • Azetidine Formation : A common method involves the reaction of suitable precursors under controlled conditions to form the azetidine ring. This can include cyclization reactions that utilize catalysts to promote ring formation .
  • Functionalization : Post-synthesis modifications allow for the introduction of various functional groups onto the azetidine framework. This versatility is crucial for developing compounds with tailored biological activities .

Case Studies

Several case studies illustrate the applications of this compound in drug development.

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing a series of azetidine derivatives based on this compound. These derivatives were tested against human cancer cell lines, showing promising results in inhibiting tumor growth. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Agents

Another investigation assessed the antibacterial properties of azetidine derivatives synthesized from this compound. The results demonstrated effective inhibition against multidrug-resistant strains, suggesting that these compounds could serve as leads for developing new antibiotics .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared below with structurally related analogs, focusing on backbone variations, substituent effects, and molecular properties.

Compound Core Structure Substituents Molecular Weight Key Features
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (Target) Azetidine 2,6-Difluorobenzyl, 3-amine ~212.21 (estimated) Compact, rigid structure; potential for enhanced metabolic stability.
1-[(2,6-Difluorophenyl)methyl]piperidine-4-carboxylic acid Piperidine 2,6-Difluorobenzyl, 4-carboxylic acid ~269.27 Larger ring size increases flexibility; carboxylic acid enables salt formation.
(S)-1-(2,6-Difluorophenyl)but-3-en-1-amine Linear aliphatic amine 2,6-Difluorophenyl, unsaturated chain ~183.19 Conformational flexibility due to alkene; chiral center influences activity.
1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-pyrrolo[1,2-b]pyridazine Pyrrolo-pyridazine 2,3-Difluorobenzyl, hydroxyl, ester ~421.35 (example) Bicyclic system; fluorination at 2,3-position alters electronic properties.
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide Triazole 2,6-Difluorobenzyl, carboxamide 238.19 Anticonvulsant activity; triazole ring enhances hydrogen bonding potential.

Key Observations:

  • Ring Size and Rigidity : The azetidine core in the target compound offers greater rigidity compared to piperidine or pyrrolidine derivatives, which may reduce off-target interactions .
  • Fluorination Pattern : The 2,6-difluorophenyl group (target) vs. 2,3-difluorophenyl () affects steric and electronic interactions. The 2,6-substitution is less sterically hindered, favoring planar binding to aromatic pockets in proteins .
  • Functional Groups : The primary amine in the target contrasts with carboxamides () or esters (), altering solubility and hydrogen-bonding capacity.

Advantages and Limitations

  • Advantages of Azetidine :
    • Enhanced metabolic stability due to reduced ring size and fluorine substitution .
    • Improved target selectivity via conformational restriction.
  • Limitations: Synthetic challenges in azetidine ring formation (e.g., strain-driven side reactions). Limited solubility compared to carboxylic acid or carboxamide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine generally involves nucleophilic substitution reactions where an azetidine or azetidine derivative is alkylated with a difluorobenzyl halide precursor. Key approaches include:

  • Alkylation of Azetidine with Difluorobenzyl Halides:
    The reaction of azetidin-3-amine or its protected forms with 2,6-difluorobenzyl bromide or chloride under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) is a common route. The reaction temperature is typically elevated (e.g., 50–80 °C) to optimize reaction kinetics and yields.
    This method requires careful control of stoichiometry (often a slight excess of benzyl halide) and reaction time to minimize side reactions and maximize substitution efficiency.

  • Direct Displacement Using Azetidine Electrophiles:
    An alternative approach uses azetidine electrophiles such as 1-benzhydrylazetidin-3-yl methanesulfonate, which undergo nucleophilic displacement by amines. This "mix-and-heat" method in acetonitrile at around 80 °C allows for the introduction of various amines, including primary and secondary amines, to afford azetidine-3-amines in moderate to high yields.
    This method tolerates a wide range of functional groups and can be applied in late-stage functionalization of complex molecules.

Detailed Reaction Example and Optimization

Step Reagents & Conditions Notes Yield (%)
Alkylation of azetidine Azetidin-3-amine + 2,6-difluorobenzyl bromide, K2CO3, DMF, 70 °C, 12 h Base-mediated nucleophilic substitution; polar aprotic solvent enhances reaction 60–75 (reported range)
Displacement with amine nucleophile 1-benzhydrylazetidin-3-yl methanesulfonate + amine, MeCN, 80 °C, 16 h No need for flame-dried glassware; tolerates functional groups like hydroxyl, carbamates 33–87 (depending on amine)

The displacement method using azetidine electrophiles is advantageous due to its operational simplicity and broad substrate scope, including tolerance to functional groups incompatible with other methods like strain-release synthesis.

Comparative Analysis of Preparation Methods

Feature Alkylation of Azetidine Direct Displacement with Azetidine Electrophile Strain-Release Method (for context)
Starting Materials Azetidin-3-amine, difluorobenzyl halide Azetidine mesylate electrophile, amine nucleophile Azabicyclobutane intermediate, amine nucleophile
Reaction Conditions Base, polar aprotic solvent, elevated temp MeCN, 80 °C, simple mix-and-heat Requires -78 °C, flame-dried glassware, organolithium reagents
Functional Group Tolerance Moderate High (tolerates free hydroxyls, carbamates, indoles) Low (incompatible with alcohols, carbamates)
Yield Range Moderate to good Moderate to high Moderate
Operational Complexity Moderate Low High
Scalability Potentially scalable Scalable Challenging due to cryogenic conditions

Research Findings and Practical Considerations

  • The direct displacement approach using azetidine electrophiles provides a versatile and practical method for preparing azetidine-3-amines, including this compound analogs. It allows late-stage functionalization of pharmacologically active molecules and tolerates a variety of functional groups.

  • Alkylation methods require careful optimization of base, solvent, and temperature to maximize yield and minimize side reactions. Purification is typically achieved by column chromatography or recrystallization to ensure product purity.

  • Safety protocols emphasize working in a fume hood with appropriate personal protective equipment due to the potential toxicity of halogenated intermediates and solvents.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Alkylation of Azetidine Azetidin-3-amine, 2,6-difluorobenzyl bromide, K2CO3 DMF, 70–80 °C, 12 h Straightforward, uses common reagents Moderate yields, possible side reactions
Direct Displacement 1-benzhydrylazetidin-3-yl methanesulfonate, amine MeCN, 80 °C, 16 h High functional group tolerance, operationally simple Requires synthesis of electrophilic intermediate
Strain-Release (for comparison) Azabicyclobutane, amine, PhLi, iPrMgCl.LiCl -78 °C to RT, inert atmosphere High selectivity Complex setup, low functional group tolerance

Q & A

Q. What are the optimized synthetic routes for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution and azetidine ring formation. For example:

  • Step 1: React 2,6-difluorobenzyl bromide with a protected azetidin-3-amine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylated intermediate.
  • Step 2: Deprotect the amine group using acidic conditions (e.g., HCl in dioxane).
  • Key Parameters: Temperature (60–80°C), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield (typically 50–70%) and purity (>95%) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1K₂CO₃, DMF, 80°C6590
2HCl/dioxane, RT7095

Q. How can researchers characterize the compound’s structural identity and purity?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic fluorines at δ 160–165 ppm in ¹³C NMR) and azetidine ring integrity.
    • Mass Spectrometry (HRMS): Validate molecular weight (C₁₀H₁₁F₂N₂, theoretical 213.09 g/mol).
  • Chromatography: Use HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>98% for pharmacological studies) .

Q. What experimental designs are suitable for preliminary bioactivity screening?

Methodological Answer:

  • In Vitro Assays:
    • Dose-Response Studies: Test concentrations from 1 nM to 100 µM in triplicate.
    • Controls: Include positive (e.g., reference inhibitors) and vehicle controls (DMSO ≤0.1%).
  • Statistical Design: Use randomized block designs (as in agricultural studies) to minimize batch effects .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

  • Source Analysis: Check assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
  • Compound Stability: Conduct stability tests under assay conditions (e.g., HPLC monitoring over 24 hours).
  • Batch Variability: Compare multiple synthetic batches using QC metrics (e.g., chiral purity if applicable) .

Q. Table 2: Example IC₅₀ Variability in Kinase Assays

BatchIC₅₀ (nM)Purity (%)Assay pH
A12 ± 2987.4
B25 ± 5957.0

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • Persistence Studies: Use OECD 301B (ready biodegradability test) to evaluate half-life in water/soil.
  • Trophic Transfer Analysis: Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure bioaccumulation factors (BCF).
  • Computational Modeling: Apply EPI Suite to predict logP (estimated ~2.1) and mobility in soil .

Q. How can computational methods predict binding modes to biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with crystal structures (e.g., PDB: 3V4R for kinase targets).
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Validation: Compare with mutagenesis data (e.g., Kd values for mutant vs. wild-type receptors) .

Q. What strategies improve reproducibility in multi-lab studies?

Methodological Answer:

  • Standardized Protocols: Share detailed synthetic and assay SOPs, including solvent lot numbers.
  • Blinded Analysis: Use third-party labs for independent validation of key findings.
  • Data Transparency: Publish raw datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo .

Q. How can researchers address gaps in toxicity data for regulatory submissions?

Methodological Answer:

  • Tiered Testing: Follow OECD guidelines for acute toxicity (OECD 423) and genotoxicity (Ames test).
  • Read-Across Approaches: Use data from structurally similar compounds (e.g., 2,6-difluorophenyl analogs) with proper justification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.